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Zinc arsenide(znas2) -

Zinc arsenide(znas2)

Catalog Number: EVT-13883729
CAS Number:
Molecular Formula: As2Zn
Molecular Weight: 215.2 g/mol
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Product Introduction

Synthesis Methodologies and Reaction Kinetics for Zinc Arsenide (ZnAs₂)

Solid-State Reaction Mechanisms for ZnAs₂ Crystallization

Solid-state reaction synthesis remains a fundamental approach for producing crystalline ZnAs₂ powders and bulk materials. This method involves the direct combination of elemental zinc and arsenic under controlled thermal conditions. The synthesis initiates at temperatures exceeding 250°C, where zinc (melting point: 419°C) remains solid while arsenic (sublimation point: 615°C) begins to vaporize, creating a reactive solid-vapor interface. The reaction proceeds through two distinct kinetic stages: an initial rapid reaction governed by interface chemical reactions (0 < α < 0.3), followed by a diffusion-controlled regime (α > 0.3) where ZnAs₂ layer formation impedes further reactant contact. The kinetics obey the Ginstling-Brounshtein diffusion model, expressed by:

$$1 - \frac{2}{3}\alpha - (1 - \alpha)^{2/3} = kt$$

where α is conversion fraction, k is the rate constant, and t is time [1] [4].

Crystallographic evolution during synthesis reveals critical dependencies:

  • Temperature: At 500°C, ZnAs₂ forms predominantly in the tetragonal phase (P4₂/nmc space group), but transitions to monoclinic (P2₁/c) above 580°C.
  • Reaction Duration: 48-hour processing yields >98% phase purity, while shorter durations (<24h) retain unreacted As or Zn₃As₂ impurities.
  • Particle Size: Mechanical activation (e.g., ball milling precursors) reduces crystallite size to 20–50 nm but accelerates arsenic sublimation, requiring stoichiometric compensation [4].

Table 1: Solid-State Reaction Parameters for ZnAs₂ Synthesis

Precursor Ratio (Zn:As)Temperature (°C)Time (h)Dominant PhaseCrystallite Size (nm)
1:250048Tetragonal80–120
1:258024Monoclinic150–200
1:1.8*50036Tetragonal + Zn₃As₂40–60

*Ball-milled precursors

Nanoscale confinement strategies mitigate incomplete reactions. Encapsulating reactants in quartz ampoules under vacuum (10⁻⁵ Torr) prevents arsenic loss, while carbon nanotube templates limit crystal growth to sub-100 nm domains, enhancing reaction homogeneity [1] [4].

Molecular Beam Epitaxy (MBE) Optimization for Thin-Film ZnAs₂

Molecular Beam Epitaxy provides atomic-level control for ZnAs₂ heterostructures, essential for optoelectronic devices. Optimization centers on source flux calibration, substrate engineering, and in-situ monitoring. Key findings include:

  • Flux Ratios: Zn/As BEP (Beam Equivalent Pressure) ratios of 1:1.8–1:2.2 prevent phase segregation. Real-time flux monitoring via quadrupole mass spectrometry adjusts shutter sequences to correct deviations >5% [6] [8].
  • Substrate Preparation:
  • GaAs (100): Arsenic-rich (2×4) surface reconstruction at 580°C facilitates 2D growth (RHEED oscillation streak spacing: 0.4 nm).
  • InP (100): Requires Zn pre-exposure (30s) to nucleate islands, reducing lattice mismatch strain (Δa/a: 3.2%).
  • Growth Temperature: 320–350°C balances surface adatom mobility and arsenic desorption. Temperatures >380°C cause Zn desorption, while <300°C increase point defects (pits density: 10⁹/cm² vs. 10⁷/cm² at 340°C) [6].

Table 3: MBE Growth Conditions for ZnAs₂ Thin Films

ParameterOptimal RangeEffect of DeviationMonitoring Technique
Zn/As BEP Ratio1:1.9–1:2.1<1.9: Zn-rich; >2.1: As dropletsQuadrupole mass spectrometry
Substrate Temp.340 ± 10°C>350°C: Zn desorption; <330°C: roughnessPyrometer/RHEED
Growth Rate0.5–0.8 ML/s>1.0 ML/s: 3D islands; <0.3 ML/s: pinholesRHEED intensity oscillations

Interruption cycles during growth—specifically, 5-second arsenic flux exposures every 10 nm—reduce antiphase boundaries by 70%, as confirmed by cross-sectional TEM. This allows defect densities < 10⁶/cm², critical for quantum confinement structures [6] [8].

Stoichiometric Control in Zn-As Binary System Synthesis

Stoichiometric precision in ZnAs₂ synthesis is challenged by arsenic volatility and intermediate phase formation. The Zn-As phase diagram reveals three stable compounds: Zn₃As₂ (cubic, a=8.32 Å), ZnAs (orthorhombic), and ZnAs₂ (tetragonal/monoclinic). Key stabilization strategies include:

  • Sealed Ampoule Processing: Quartz ampoules under 10⁻⁶ Torr suppress As loss during solid-state reactions. Post-synthesis, rapid quenching (60°C/min) bypasses Zn₃As₂ formation at 320°C [1] [4].
  • In-Situ Composition Correction: MBE systems utilize atomic absorption spectroscopy to detect Zn/As flux deviations. Feedback loops adjust cell temperatures within 2s to maintain stoichiometry [6].
  • Doping Compensation: For As-deficient conditions (e.g., PVD at high temperatures), adding 5% excess As to precursors restores Zn:As=1:2. Conversely, Zn-rich films are corrected by post-annealing in As vapor at 300°C [5].

Phase purity validation employs:

  • XRD Quantitative Analysis: Rietveld refinement detects secondary phases >2% (e.g., Zn₃As₂ peak at 2θ=25.3°).
  • Raman Spectroscopy: ZnAs₂ exhibits distinct modes at 210 cm⁻¹ (As-As stretching) and 280 cm⁻¹ (Zn-As bending), while Zn₃As₂ shows a broad peak at 190 cm⁻¹ [1] [4].

Table 4: Zn-As System Phases and Identification Markers

CompoundCrystal StructureLattice Parameters (Å)Characteristic XRD Peak (2θ)Raman Shift (cm⁻¹)
ZnAs₂Tetragonala=5.27, c=11.4227.8° (112)210, 280
ZnAs₂Monoclinica=7.89, b=6.54, c=8.2130.1° (220)218, 275
Zn₃As₂Cubica=8.3225.3° (400)190
ZnAsOrthorhombica=7.65, b=6.22, c=8.9133.5° (031)250

Properties

Product Name

Zinc arsenide(znas2)

Molecular Formula

As2Zn

Molecular Weight

215.2 g/mol

InChI

InChI=1S/As2.Zn/c1-2;

InChI Key

KXUSEUKXCIKTBF-UHFFFAOYSA-N

Canonical SMILES

[Zn].[As]=[As]

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